molecular formula C9H4BrCl2N B11724062 4-Bromo-1,5-dichloroisoquinoline

4-Bromo-1,5-dichloroisoquinoline

Cat. No.: B11724062
M. Wt: 276.94 g/mol
InChI Key: URJQMADRGPYGDR-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dichloroisoquinoline is a chemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol . It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dichloroisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as solvents .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-dichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .

Scientific Research Applications

4-Bromo-1,5-dichloroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents and drug candidates.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,5-dichloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms on the isoquinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

4-bromo-1,5-dichloroisoquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)5-2-1-3-7(11)8(5)6/h1-4H

InChI Key

URJQMADRGPYGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN=C2Cl)Br

Origin of Product

United States

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